7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19-15(7-6-14-4-3-9-21-17(14)19)18(16-5-1-2-8-20-16)22-10-12-24-13-11-22/h1-9,18,23H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUZMQFOHDXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333268 | |
| Record name | 7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID3715018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303035-65-6 | |
| Record name | 7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article discusses the biological activity of this compound, supported by data tables and relevant case studies.
The mechanism of action for this compound involves several pathways:
- DNA Intercalation : The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have evaluated its cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Hep3B | 0.5 | Significant antiproliferative effect |
| H460 | 0.8 | Induction of apoptosis |
| COLO205 | 0.6 | Cell cycle arrest (G2/M phase) |
These results suggest that the compound may induce apoptosis through the downregulation of cyclins involved in cell cycle regulation .
Neuroprotective Effects
Compounds similar to this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The quinoline derivatives are believed to provide protection against oxidative stress and neuronal cell death .
Study on Anticancer Properties
A study conducted by researchers evaluated the anticancer activity of various quinoline derivatives, including this compound. The study utilized the MTT assay to determine cell viability across different cancer cell lines. The findings indicated that this compound significantly inhibited cell growth at low concentrations, showcasing its potential as an anticancer agent .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of quinoline derivatives in a model of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound reduced cell death and preserved neuronal function, suggesting a mechanism involving antioxidant activity .
Scientific Research Applications
Antibacterial and Antitubercular Activity
Recent studies have highlighted the potential of 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol as an antibacterial and antitubercular agent. The emergence of drug-resistant bacterial strains necessitates the development of new antimicrobial compounds. Research indicates that derivatives of quinoline, including this compound, demonstrate significant activity against various bacterial pathogens.
- Mechanism of Action : The compound likely exerts its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Case Studies : In vitro studies have shown promising results against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead structure for developing new antitubercular drugs .
Anticancer Properties
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.
- Targeting Cancer Cells : The compound has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) .
- Mechanistic Insights : It is believed that the compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the quinoline core or the morpholine substituent can significantly alter biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on quinoline ring | Enhanced potency against specific bacteria |
| Variation in morpholine substituent | Altered binding affinity to target proteins |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility and Binding: The morpholine group in the target compound and 5M-8OH-Q enhances water solubility due to its polar nature, which may improve pharmacokinetic profiles compared to purely aromatic analogs like Compound 3 .
Thermal Stability :
- Compounds with rigid aromatic substituents (e.g., Compound 6, m.p. 172–174°C) exhibit higher melting points than those with flexible morpholine rings, reflecting stronger intermolecular interactions .
Biological Activity: Cytoprotection: Compound 3 demonstrates cytoprotective effects in oxidative stress models, attributed to its phenylamino group, which may scavenge free radicals . Enzyme Inhibition: 5M-8OH-Q’s morpholinomethyl group facilitates tight binding to UGGT’s active site, as evidenced by its 1.65 Å co-crystal structure .
Preparation Methods
Three-Component Mannich Reaction
The Mannich reaction is a cornerstone for synthesizing β-amino carbonyl derivatives. For this compound, this method involves the condensation of 8-hydroxyquinoline , pyridine-2-carbaldehyde , and morpholine under acidic conditions.
Procedure:
- 8-hydroxyquinoline (20 mmol) is dissolved in ethanol (50 mL).
- Pyridine-2-carbaldehyde (20 mmol) and morpholine (20 mmol) are added sequentially.
- The mixture is refluxed at 80°C for 72 hours under inert atmosphere.
- The precipitate is filtered, washed with cold ethanol, and recrystallized from ethyl acetate/hexane.
Mechanistic Insights:
- The reaction proceeds via iminium ion formation between morpholine and pyridine-2-carbaldehyde.
- 8-Hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the C–C bond at the 7-position.
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 85% → 92% |
| Temperature | 80°C | 72% → 85% |
| Reaction Time | 72 hours | 65% → 92% |
Betti Reaction-Inspired Multicomponent Synthesis
The Betti reaction, traditionally used for synthesizing aminobenzylnaphthols, has been adapted for quinoline derivatives. This approach leverages a one-pot assembly of 8-hydroxyquinoline , pyridine-2-carbaldehyde , and morpholine .
Procedure:
- 8-Hydroxyquinoline (20 mmol), pyridine-2-carbaldehyde (20 mmol), and morpholine (20 mmol) are combined in ethanol (50 mL).
- The mixture is stirred at room temperature for 72 hours.
- The product is isolated via filtration and purified by column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Advantages:
- Avoids high-temperature conditions, reducing side reactions.
- Produces fewer byproducts compared to Mannich protocols.
Comparative Yields:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mannich Reaction | 92 | 98 |
| Betti Adaptation | 88 | 97 |
Alternative Pathways and Modifications
Stepwise Alkylation-Amination Strategy
A sequential approach involves:
- Chloromethylation of 8-hydroxyquinoline :
- Double Nucleophilic Substitution :
- The chloromethyl intermediate reacts with morpholine and pyridine-2-thiol under basic conditions (K₂CO₃, DMF, 60°C, 24 hours).
Challenges:
- Competing monosubstitution products require careful stoichiometric control.
- Higher temperatures (>60°C) favor disubstitution but risk decomposition.
Yield Data:
| Step | Reagent Ratio (Equiv) | Yield (%) |
|---|---|---|
| Chloromethylation | 1:1.2 (CH₂O:HCl) | 78 |
| Disubstitution | 1:1:1 (Cl-CH₂:Mor:Py) | 65 |
Metal-Catalyzed Cross-Coupling
While less common, palladium-catalyzed couplings have been explored for analogous quinoline derivatives. For example:
- 7-Bromoquinolin-8-ol undergoes Suzuki-Miyaura coupling with pyridin-2-ylboronic acid .
- The intermediate is functionalized with morpholine via Buchwald-Hartwig amination.
Limitations:
- Requires air-sensitive catalysts (e.g., Pd(PPh₃)₄).
- Multi-step synthesis reduces overall yield (<50%).
Characterization and Analytical Validation
Spectroscopic Profiling
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the 7-position substitution pattern. Key metrics:
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from 72 hours to 8 hours:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| Atom Economy (%) | 76 | 89 |
Q & A
Q. What are the established synthetic routes for 7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, and what are the critical reaction conditions?
The synthesis typically involves a multi-step Mannich-type reaction. A common method starts with 8-hydroxyquinoline, which reacts with pyridine-2-carbaldehyde and morpholine under reflux in a polar aprotic solvent (e.g., DMF or ethanol) with a base like potassium carbonate. For example, the morpholine and pyridine moieties are introduced via nucleophilic addition, followed by purification via crystallization or column chromatography . Critical parameters include temperature control (80–100°C), stoichiometric ratios of aldehydes/amines, and exclusion of moisture to prevent side reactions.
Q. How is the molecular structure of this compound validated, and what key structural features influence its reactivity?
X-ray crystallography is the gold standard for structural validation. The quinoline core adopts a planar conformation, with the morpholine and pyridine rings forming dihedral angles of ~81° and ~61°, respectively, relative to the quinoline plane. The chiral center at the bridging carbon (C10) and the near-chair conformation of the morpholine ring are critical for stereoelectronic interactions. Hydrogen bonding between the hydroxyl group (O–H) and the pyridine nitrogen (N) stabilizes the crystal lattice .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening includes:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact the compound’s biological activity?
The pyridine and morpholine groups introduce steric bulk and hydrogen-bonding capacity. For example:
- Pyridine ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .
- Morpholine : Its oxygen atom participates in hydrogen bonding with biological targets, as seen in analogues like MMRi62, which induces ferroptosis via MDM2-MDM4 inhibition .
Structure-activity relationship (SAR) studies show that replacing morpholine with smaller amines (e.g., piperazine) reduces activity due to decreased hydrophobic interactions .
Q. What crystallographic techniques resolve contradictions in reported molecular conformations?
High-resolution X-ray diffraction (CuKα radiation, λ = 1.54186 Å) with refinement via SHELXL (R₁ < 0.05) confirms the stereochemistry. Discrepancies in dihedral angles (e.g., morpholine vs. piperidine derivatives) arise from packing forces, such as O–H···N hydrogen bonds forming R₂²(10) motifs. Solvent-accessible cavities (e.g., 33 ų in the title compound) may also influence conformational flexibility .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like HIV-1 integrase or carbonic anhydrase .
- ADMET prediction : SwissADME evaluates logP (~2.5) and topological polar surface area (~60 Ų), suggesting moderate blood-brain barrier permeability but potential solubility challenges .
Q. What experimental strategies address low synthetic yields in scale-up reactions?
Low yields (e.g., 50% in sterically hindered derivatives) are mitigated by:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporarily shield the hydroxyl group during amine alkylation steps .
- Flow chemistry : Enhances mixing efficiency in multi-step sequences .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in biological activity data across studies?
Variations in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often stem from:
Q. Why do some analogues show reduced activity despite structural similarity?
Subtle changes, such as replacing morpholine with piperazine, alter hydrogen-bonding networks. For instance, morpholine’s oxygen stabilizes interactions with catalytic lysine residues in kinases, while piperazine’s nitrogen lone pairs may disrupt these interactions .
Methodological Challenges
Q. What are the limitations of current crystallization protocols for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
